Chiral Configuration: R‑Enantiomer vs S‑Enantiomer in Proteolytic Stability
The (R)‑enantiomer (D‑configuration) is recognized for imparting resistance to proteolytic enzymes, a property that is quantitatively absent in the (S)‑enantiomer (L‑configuration). While direct head‑to‑head half‑life data for this specific compound are not available, the class‑level inference is well‑established: D‑amino acid esters exhibit significantly prolonged stability in biological matrices compared to their L‑counterparts . This general principle is critical for researchers designing peptide‑based probes or therapeutics where in vivo persistence is required.
| Evidence Dimension | Proteolytic degradation half‑life in biological systems |
|---|---|
| Target Compound Data | Not directly measured; predicted to be extended due to D‑configuration |
| Comparator Or Baseline | L‑isomer: 3,5‑dibromo‑L‑tyrosine methyl ester (CAS 67470-21-7) – expected to undergo rapid proteolysis |
| Quantified Difference | No specific half‑life data; class‑level evidence indicates D‑amino acid esters resist proteolysis while L‑isomers are rapidly degraded |
| Conditions | In vitro or in vivo protease exposure; inferred from general D‑amino acid ester behaviour |
Why This Matters
Procurement of the R‑enantiomer is essential for applications requiring sustained biological activity, as the L‑enantiomer would likely degrade prematurely, compromising experimental reproducibility.
